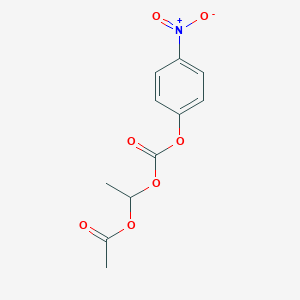

Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester

Descripción general

Descripción

Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester is an organic compound that features a carbonic acid ester functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester typically involves the esterification of carbonic acid derivatives with 1-(acetyloxy)ethyl and 4-nitrophenyl groups. One common method involves the reaction of 4-nitrophenol with 1-(acetyloxy)ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous base to yield carbonic acid, 1-(acetyloxy)ethanol, and 4-nitrophenol.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.

Reduction: Commonly performed using hydrogen gas and a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

Hydrolysis: Carbonic acid, 1-(acetyloxy)ethanol, and 4-nitrophenol.

Reduction: Carbonic acid, 1-(acetyloxy)ethyl 4-aminophenyl ester.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula C10H11N O7 and features a carbonic acid ester functional group. The presence of the 4-nitrophenyl group contributes to its chemical reactivity and biological activity. The ester bond in this compound allows it to release active pharmaceutical ingredients upon hydrolysis, making it suitable for various applications in drug development.

Medicinal Chemistry

Prodrug Potential

- Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester is primarily studied for its prodrug capabilities. Upon hydrolysis, it releases 4-nitrophenol, which can further participate in biochemical pathways, enhancing therapeutic efficacy.

- This mechanism is particularly relevant in designing drugs that require controlled release profiles, allowing for sustained therapeutic effects while minimizing side effects.

Biological Activity

- Research indicates that the compound exhibits significant biological activity, including potential inhibitory effects on enzymes such as carbonic anhydrases (CAs). These enzymes are crucial in various physiological processes and have been targeted for developing treatments for conditions like glaucoma, cancer, and obesity .

- The interactions of the compound with biological systems are under investigation to understand its metabolic pathways and therapeutic implications better.

Drug Delivery Systems

Hydrolysis Mechanism

- The ability of this compound to undergo hydrolysis makes it an attractive candidate for drug delivery applications. The controlled release of active components can be tailored to meet specific therapeutic needs.

- Studies are exploring how this compound can be integrated into drug formulations to enhance bioavailability and target specific tissues or organs more effectively.

Organic Synthesis

Synthesis Intermediates

- In organic synthesis, this compound serves as an intermediate for producing more complex organic molecules. Its unique functional groups allow for various reactions that can lead to the development of novel compounds with desirable properties.

- Methods such as continuous flow reactors are being employed to improve the efficiency of synthesizing this compound on an industrial scale.

Case Studies

Several studies have documented the applications of this compound:

- Enzyme Inhibition Studies : Research has shown that this compound can inhibit carbonic anhydrase II (CA II), demonstrating potential use in developing antitumor drugs .

- Drug Formulation Development : Case studies indicate successful incorporation of this compound into drug delivery systems that utilize its hydrolytic properties to control the release of active ingredients over time.

Mecanismo De Acción

The mechanism of action of carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester involves the hydrolysis of the ester bond to release 4-nitrophenol and 1-(acetyloxy)ethanol. The released 4-nitrophenol can undergo further metabolic transformations, while 1-(acetyloxy)ethanol can participate in various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

- Carbonic acid, 1-(acetyloxy)ethyl phenyl ester

- Carbonic acid, 1-(acetyloxy)ethyl 2-nitrophenyl ester

- Carbonic acid, 1-(acetyloxy)ethyl 3-nitrophenyl ester

Uniqueness

Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester is unique due to the presence of the 4-nitrophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The position of the nitro group on the phenyl ring influences the compound’s electronic properties and reactivity in various chemical reactions .

Actividad Biológica

Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester is an organic compound that has garnered attention in medicinal chemistry due to its potential as a prodrug. This compound is characterized by its ability to undergo hydrolysis in vivo, releasing active pharmaceutical ingredients. Understanding its biological activity is crucial for its application in therapeutic contexts.

Chemical Structure and Properties

The compound features a carbonic acid ester functional group, with the nitrophenyl moiety influencing its reactivity and biological interactions. The hydrolysis of the ester bond is a key reaction that facilitates the release of bioactive components.

The primary mechanism of action involves the hydrolysis of the ester bond, yielding:

- 4-Nitrophenol : A compound with known biological activities, including enzyme inhibition.

- 1-(Acetyloxy)ethanol : This metabolite can engage in various biochemical pathways.

The released 4-nitrophenol can inhibit enzymes, particularly carbonic anhydrases (CAs), which are zinc-dependent metalloenzymes critical for physiological processes such as pH regulation and CO2 transport .

Enzyme Inhibition

Studies have demonstrated that this compound exhibits significant inhibition of carbonic anhydrase IX (CA IX), an enzyme associated with tumor progression and hypoxia. The inhibition constants measured in vitro indicate effective cytotoxicity in tumor models, with IC50 values ranging from 6.4 to 30.1 µM .

Table 1: Inhibition of Carbonic Anhydrase IX by Various Compounds

| Compound | Inhibition Constant (µM) |

|---|---|

| This compound | 6.4 - 30.1 |

| Acetazolamide (standard inhibitor) | <10 |

Cytotoxicity Studies

In vitro studies using human cancer cell lines have shown that the compound induces apoptosis and cell cycle arrest at the G1 phase, suggesting its potential as an anticancer agent. The dual-targeting strategy employed in these studies combines CA inhibition with cytotoxic effects on tumor cells .

Case Studies

Several case studies have highlighted the efficacy of this compound in cancer therapy:

- Study on Tumor Models : In a recent study, this compound was tested against various tumor models, showing a favorable profile for inducing cell death while sparing normal cells .

- Combination Therapy : When used in combination with other chemotherapeutics, it demonstrated enhanced efficacy, suggesting a synergistic effect that could improve treatment outcomes .

Comparison with Similar Compounds

The biological activity of this compound can be compared to other nitrophenyl esters:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Carbonic acid, 1-(acetyloxy)ethyl phenyl ester | Moderate CA inhibition | Lacks nitro group |

| Carbonic acid, 1-(acetyloxy)ethyl 2-nitrophenyl ester | Low CA inhibition | Different nitro position |

| Carbonic acid, 1-(acetyloxy)ethyl 3-nitrophenyl ester | Low CA inhibition | Different nitro position |

The presence of the nitro group at the para position significantly enhances the compound's reactivity and biological activity compared to its analogs.

Propiedades

IUPAC Name |

1-(4-nitrophenoxy)carbonyloxyethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO7/c1-7(13)17-8(2)18-11(14)19-10-5-3-9(4-6-10)12(15)16/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJRIWGEPQDLNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472486 | |

| Record name | 1-acetoxyethyl p-nitrophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101623-68-1 | |

| Record name | 1-acetoxyethyl p-nitrophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.